molecular formula C12H16BBrO2 B1291355 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 269410-06-2

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1291355
CAS No.: 269410-06-2
M. Wt: 282.97 g/mol
InChI Key: BQVWGVYJHSRHSD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is valued for its stability and reactivity, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major product of the Suzuki-Miyaura cross-coupling reaction involving this compound is a biaryl or substituted alkene, depending on the nature of the halide used.

Scientific Research Applications

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Employed in the development of biologically active compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, electronic materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura cross-coupling reaction involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:

    Phenylboronic acid: Less stable and less reactive compared to the boronate ester.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar reactivity but different electronic properties due to the thiophene ring.

    2-(2-Bromophenyl)-1,3,2-dioxaborinane: Similar structure but different steric and electronic properties.

These comparisons highlight the unique advantages of this compound in organic synthesis.

Properties

IUPAC Name

2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWGVYJHSRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620178
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-06-2
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Customer
Q & A

Q1: What is the main advantage of using 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions?

A: The key advantage of using this compound in Suzuki-Miyaura reactions is its ability to directly react with substituted bromoaryl compounds. [] This eliminates the need for a separate step to convert bromoaryl compounds into their corresponding arylmetals before reacting with 2-iodobromobenzene. This simplification streamlines the synthesis of 2-bromobiphenyl derivatives. []

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